2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a unique combination of furan, pyridazine, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and pyridazin-6-one intermediates, followed by their coupling with the thiadiazole moiety under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The pyridazinone moiety can be reduced to form pyridazine derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan, pyridazine, and thiadiazole moieties contribute to its binding affinity and specificity, making it a versatile compound for different applications.
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid:
Pyridazine derivatives: Compounds with similar pyridazine moieties, studied for their biological activities.
Thiadiazole derivatives: Compounds with thiadiazole rings, known for their antimicrobial and anticancer properties.
Uniqueness
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of furan, pyridazine, and thiadiazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Biological Activity
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines a pyridazinone core with a furan moiety and a thiadiazole substituent, which may contribute to its diverse biological effects.
The molecular formula of the compound is C15H17N3O3 with a molecular weight of 287.31 g/mol. The structure features a furan ring, a pyridazinone core, and a thiadiazole group, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The following sections summarize key findings related to its biological activities.
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. In particular, studies have shown that related compounds demonstrate potent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines. For instance:
- Cytotoxicity Testing : In one study, a related thiadiazole compound exhibited an IC50 value of 0.084 mmol/L against MCF-7 cells and 0.034 mmol/L against A549 cells, indicating strong anticancer potential compared to standard treatments like cisplatin .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Cell Proliferation : The compound likely disrupts the cell cycle in cancer cells, leading to apoptosis.
- Interaction with DNA : Similar compounds have shown affinity for DNA, potentially leading to DNA damage and subsequent cell death.
- Targeting Specific Enzymes : Some derivatives have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
Comparative Biological Activity
To provide a clearer understanding of how this compound compares to other similar molecules, the following table summarizes relevant data from recent studies.
Compound Name | IC50 (µM) MCF-7 | IC50 (µM) A549 | Mechanism of Action |
---|---|---|---|
This compound | TBD | TBD | TBD |
Compound 4y (Thiadiazole derivative) | 0.084 ± 0.020 | 0.034 ± 0.008 | DNA interaction |
Compound 3d (Phthalimide-thiadiazole) | 29 µM (HeLa) | TBD | Kinase inhibition |
Case Studies
Several case studies have explored the biological activity of thiadiazole derivatives:
- Study on Cytotoxic Effects : A study evaluated various thiadiazole derivatives against MCF-7 and HeLa cell lines using MTT assays. The results indicated that compounds with enhanced lipophilicity showed improved cytotoxicity due to better cellular uptake .
- Inflammation and Enzyme Inhibition : Another research focused on the anti-inflammatory properties of related compounds, demonstrating their ability to inhibit α-glucosidase activity, suggesting potential applications in managing diabetes alongside anticancer effects .
Properties
Molecular Formula |
C12H9N5O3S |
---|---|
Molecular Weight |
303.30 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H9N5O3S/c18-10(14-12-15-13-7-21-12)6-17-11(19)4-3-8(16-17)9-2-1-5-20-9/h1-5,7H,6H2,(H,14,15,18) |
InChI Key |
NBUOCQXPWFRLOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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